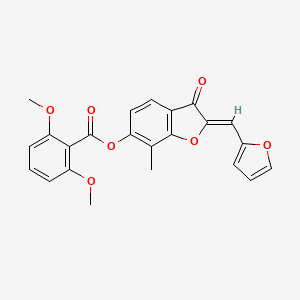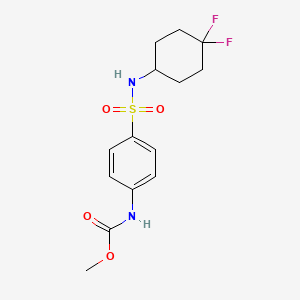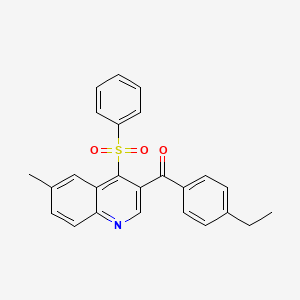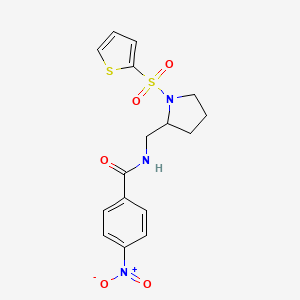![molecular formula C14H19NO4 B2408668 Acide 3-(2-{[(tert-butoxy)carbonyl]amino}phényl)propanoïque CAS No. 1070955-54-2](/img/structure/B2408668.png)
Acide 3-(2-{[(tert-butoxy)carbonyl]amino}phényl)propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid is an organic compound with the molecular formula C20H30N2O6. It is a derivative of phenylpropanoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Applications De Recherche Scientifique
3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
The compound is a derivative of amino acids, and it’s known that amino acids play crucial roles in various biological processes, including protein synthesis .
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound might interact with its targets through the addition and removal of the Boc group.
Biochemical Pathways
The compound is a derivative of amino acids, and it’s known that amino acids are involved in numerous biochemical pathways, including protein synthesis . .
Pharmacokinetics
The compound’s solubility in various solvents suggests that it might have good bioavailability .
Result of Action
The compound’s use in dipeptide synthesis suggests that it might have a role in peptide bond formation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s reactivity might be affected by the pH of the environment . Additionally, the compound’s solubility in various solvents suggests that it might be influenced by the solvent environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid typically involves the protection of the amino group with a Boc group. One common method starts with the reaction of phenylpropanoic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc-protected amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like methanesulfonyl chloride and cesium acetate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(4-boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- (S)-2-((tert-butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid
Uniqueness
3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This makes it particularly useful in peptide synthesis and other applications where precise control over functional groups is required .
Propriétés
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11-7-5-4-6-10(11)8-9-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMFLNWMXGZFPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070955-54-2 |
Source


|
| Record name | 3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2408585.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2408586.png)



![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/new.no-structure.jpg)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2408595.png)
![1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol](/img/structure/B2408599.png)


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2408603.png)


